molecular formula C18H19ClN2OS2 B2618350 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1795482-69-7

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2618350
CAS No.: 1795482-69-7
M. Wt: 378.93
InChI Key: LTOLBMQFCKGWMU-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a pyridinylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone typically involves multiple steps, starting with the formation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol. The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the thiazepane intermediate. Finally, the pyridinylthio group is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone: Contains a fluorophenyl group.

    1-(7-(2-Methylphenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone: Features a methylphenyl group.

Uniqueness

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with molecular targets

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS2/c19-16-4-2-1-3-15(16)17-7-10-21(11-12-23-17)18(22)13-24-14-5-8-20-9-6-14/h1-6,8-9,17H,7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOLBMQFCKGWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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